Gancaonin M
Overview
Description
Gancaonin M is a naturally occurring compound belonging to the class of flavonoids, specifically isoflavones. It is primarily found in the roots of the Glycyrrhiza uralensis plant, commonly known as licorice. This compound has garnered significant attention due to its diverse biological activities and potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: Gancaonin M can be synthesized through various chemical reactions involving the coupling of appropriate precursors. One common method involves the use of 5,7-dihydroxy-3-(4-methoxyphenyl)-8-(3-methylbut-2-enyl)chromen-4-one as a starting material. The synthesis typically involves steps such as methylation, hydroxylation, and prenylation under controlled conditions to yield the desired product.
Industrial Production Methods: Industrial production of this compound often involves extraction from the roots of Glycyrrhiza uralensis. The extraction process includes steps like solvent extraction, filtration, and purification using techniques such as high-performance liquid chromatography (HPLC). The purified compound is then crystallized to obtain this compound in its pure form .
Chemical Reactions Analysis
Types of Reactions: Gancaonin M undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form quinones and other oxidized derivatives.
Reduction: Reduction reactions can convert this compound into its corresponding reduced forms.
Substitution: Substitution reactions, particularly electrophilic aromatic substitution, can introduce different functional groups into the this compound structure.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens and nitrating agents are employed under acidic or basic conditions.
Major Products: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound, each with distinct chemical and biological properties .
Scientific Research Applications
Chemistry: It serves as a valuable intermediate in the synthesis of complex organic molecules.
Biology: Gancaonin M exhibits significant anti-inflammatory and antioxidant properties, making it a subject of interest in biological research.
Medicine: The compound has shown potential in the treatment of inflammatory diseases, respiratory conditions, and certain types of cancer.
Industry: this compound is used in the formulation of health supplements and herbal medicines due to its therapeutic benefits
Mechanism of Action
Gancaonin M exerts its effects through multiple molecular targets and pathways:
Anti-inflammatory Action: It inhibits the production of pro-inflammatory cytokines and enzymes such as cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS).
Antioxidant Activity: this compound scavenges free radicals and enhances the activity of antioxidant enzymes.
Molecular Pathways: The compound modulates signaling pathways such as the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) and mitogen-activated protein kinase (MAPK) pathways, leading to reduced inflammation and oxidative stress
Comparison with Similar Compounds
Gancaonin N: Another isoflavone from Glycyrrhiza uralensis with similar anti-inflammatory properties.
Gancaonin T: A related flavonoid with distinct structural features and biological activities.
Glycycoumarin: An arylcoumarin compound from the same plant with potent antioxidant effects.
Uniqueness of Gancaonin M: this compound stands out due to its unique combination of anti-inflammatory and antioxidant properties, making it a promising candidate for therapeutic applications. Its specific molecular structure allows for targeted interactions with key enzymes and signaling pathways, enhancing its efficacy compared to other similar compounds .
Properties
IUPAC Name |
5,7-dihydroxy-3-(4-methoxyphenyl)-8-(3-methylbut-2-enyl)chromen-4-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20O5/c1-12(2)4-9-15-17(22)10-18(23)19-20(24)16(11-26-21(15)19)13-5-7-14(25-3)8-6-13/h4-8,10-11,22-23H,9H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DDLPIQXHEKZHQX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCC1=C2C(=C(C=C1O)O)C(=O)C(=CO2)C3=CC=C(C=C3)OC)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601318202 | |
Record name | Gancaonin M | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601318202 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
352.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | Gancaonin M | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0038903 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
129145-51-3 | |
Record name | Gancaonin M | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=129145-51-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Gancaonin M | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601318202 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Gancaonin M | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9V2QU83B8K | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | Gancaonin M | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0038903 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
139 - 141 °C | |
Record name | Gancaonin M | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0038903 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is Gancaonin M and where has it been found?
A1: this compound is a prenylated isoflavone, specifically 5,7-dihydroxy-6-C-prenyl-4'-methoxyisoflavone. It was identified in a study on the chemical constituents of the plant Hedysarum multijugum. [] This study marks the first time this compound has been isolated from this particular plant species. []
Q2: What are the structural characteristics of this compound?
A2: While the provided abstract doesn't detail the spectroscopic data for this compound, it mentions that the structure was confirmed by spectral analysis. [] To obtain the molecular formula, weight, and detailed spectroscopic information (NMR, IR, Mass spectrometry data), one would need to refer to the full research article which unfortunately is not accessible from the provided abstract.
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